Picomolar Binding Affinity Over Parent Compound
ML2006a4 demonstrates a remarkably high binding affinity for the SARS-CoV-2 Mpro active site. Its inhibitory constant (Ki) is 0.26 nM, representing a 170-fold improvement over the parent boceprevir (BPV) scaffold, which has a Ki of 45 nM [1]. This picomolar affinity, corresponding to an IC50 of 1.05 nM, establishes it among the most potent covalent Mpro inhibitors reported [1].
| Evidence Dimension | Binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.26 nM |
| Comparator Or Baseline | Boceprevir (BPV) = 45 nM |
| Quantified Difference | 173-fold improvement |
| Conditions | In vitro fluorescence resonance energy transfer (FRET)-based enzymatic assay using purified SARS-CoV-2 Mpro [1]. |
Why This Matters
The 170-fold enhanced binding affinity justifies the selection of ML2006a4 over BPV for any experiment requiring maximal target engagement at low compound concentrations.
- [1] Westberg M, Su Y, Zou X, Huang P, Rustagi A, Garhyan J, Patel PB, Fernandez D, Wu Y, Hao C, Lo CW, Karim M, Ning L, Beck A, Saenkham-Huntsinger P, Tat V, Drelich A, Peng BH, Einav S, Tseng CK, Blish C, Lin MZ. An orally bioavailable SARS-CoV-2 main protease inhibitor exhibits improved affinity and reduced sensitivity to mutations. Sci Transl Med. 2024 Mar 13;16(738):eadi0979. View Source
